(4S,4'S)-1,1'-Dicyclohexyl-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
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Overview
Description
(4S,4’S)-1,1’-Dicyclohexyl-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two cyclohexyl groups and two isopropyl groups attached to a biimidazole core. The stereochemistry of the compound is defined by the (4S,4’S) configuration, indicating the specific spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-1,1’-Dicyclohexyl-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole typically involves the following steps:
Formation of the Biimidazole Core: The initial step involves the synthesis of the biimidazole core through a condensation reaction between suitable imidazole precursors.
Introduction of Cyclohexyl Groups: The cyclohexyl groups are introduced via alkylation reactions using cyclohexyl halides under basic conditions.
Addition of Isopropyl Groups: The isopropyl groups are added through a similar alkylation process using isopropyl halides.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-1,1’-Dicyclohexyl-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
(4S,4’S)-1,1’-Dicyclohexyl-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (4S,4’S)-1,1’-Dicyclohexyl-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its unique structure allows it to interact with biological macromolecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-1,1’-Bis(3-(tert-butyl)phenyl)-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole
- (4S,4’S)-4,4’-Dicyclohexyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole
Uniqueness
Compared to similar compounds, (4S,4’S)-1,1’-Dicyclohexyl-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is unique due to its specific stereochemistry and the presence of both cyclohexyl and isopropyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(4S)-1-cyclohexyl-2-[(4S)-1-cyclohexyl-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N4/c1-17(2)21-15-27(19-11-7-5-8-12-19)23(25-21)24-26-22(18(3)4)16-28(24)20-13-9-6-10-14-20/h17-22H,5-16H2,1-4H3/t21-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTAFNLEAJVNTA-FGZHOGPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(C(=N1)C2=NC(CN2C3CCCCC3)C(C)C)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C3CCCCC3)C(C)C)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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